

Spectroscopic Characterization of Trioctyltin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trioctyltin chloride*

Cat. No.: B1346589

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Trioctyltin chloride** (CAS No. 2587-76-0), also known as chloro(trioctyl)stannane. The information presented herein is essential for the identification, characterization, and quality control of this organotin compound in research and development settings. This document outlines typical spectroscopic data (NMR, IR, and MS), detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **Trioctyltin chloride** based on characteristic spectroscopic values for analogous organotin compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) / ppm (Predicted)	Description
^1H	CDCl_3	~0.9 (t)	Terminal methyl protons ($-\text{CH}_3$) of the octyl chains.
~1.2-1.4 (m)		Methylene protons (- CH_2-) of the octyl chains.	
~1.5-1.7 (m)		Methylene protons beta to the tin atom ($\text{Sn}-\text{CH}_2-\text{CH}_2-$).	
~1.0-1.2 (t)		Methylene protons alpha to the tin atom ($\text{Sn}-\text{CH}_2-$).	
^{13}C	CDCl_3	-14	Terminal methyl carbon ($-\text{CH}_3$).
~22-32		Methylene carbons (- CH_2-) of the octyl chains.	
~27		Methylene carbon beta to the tin atom ($\text{Sn}-\text{CH}_2-\text{CH}_2-$).	
~15		Methylene carbon alpha to the tin atom ($\text{Sn}-\text{CH}_2-$).	
^{119}Sn	CDCl_3	+150 to +170	The chemical shift is sensitive to the solvent and concentration.

Note: The predicted chemical shifts are based on known values for similar trialkyltin halides. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Frequency (cm ⁻¹) (Predicted)	Intensity
C-H stretch (alkyl)	2955-2850	Strong
C-H bend (methylene)	1465	Medium
C-H bend (methyl)	1375	Medium
Sn-C stretch	600-500	Medium-Strong
Sn-Cl stretch	~330	Strong

Note: The predicted frequencies are based on typical values for long-chain alkyltin compounds.

Table 3: Mass Spectrometry (MS) Data

Ion	m/z (Predicted)	Description
[M] ⁺	494.27	Molecular ion (for ¹²⁰ Sn, ³⁵ Cl)
[M-Cl] ⁺	459.33	Loss of chlorine atom
[M-C ₈ H ₁₇] ⁺	381.18	Loss of an octyl radical
[Sn(C ₈ H ₁₇) ₂ Cl] ⁺	381.18	Dioctyltin chloride cation
[SnC ₈ H ₁₇] ⁺	233.09	Octyltin cation

Note: The m/z values are predicted for the most abundant isotopes. The full mass spectrum will show a characteristic isotopic pattern for tin. Predicted values are sourced from PubChem[1].

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve approximately 10-20 mg of **Trioctyltin chloride** in 0.6-0.8 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- If required for quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a suitable non-reactive compound) can be added.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 10 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 (or more, depending on concentration).

- Temperature: 298 K.

^{119}Sn NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: A wide spectral window (e.g., -400 to 400 ppm) may be necessary initially to locate the signal.
- Acquisition Time: 0.5-1 second.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 256-1024.
- Temperature: 298 K.
- Reference: Tetramethyltin (SnMe_4) is a common external reference for ^{119}Sn NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.
- Record a background spectrum of the empty ATR stage.
- Place a small amount of neat **Trioctyltin chloride** (which is a liquid at room temperature) directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or with a direct infusion source. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

GC-MS Sample Preparation and Analysis:


- Prepare a dilute solution of **Trioctyltin chloride** in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
- Inject 1 μL of the solution into the GC-MS system.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium.
- MS Conditions (EI):
 - Ion Source Temperature: 230 °C.
 - Electron Energy: 70 eV.
 - Mass Range: m/z 50-600.

ESI-MS Sample Preparation and Analysis:

- Prepare a dilute solution (e.g., 10 $\mu\text{g/mL}$) of **Trioctyltin chloride** in a solvent mixture compatible with ESI (e.g., methanol/water with a small amount of formic acid for positive ion mode).
- Infuse the sample directly into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$.
- MS Conditions (Positive Ion Mode):
 - Capillary Voltage: 3-4 kV.
 - Nebulizing Gas: Nitrogen.
 - Drying Gas Temperature: 300-350 °C.
 - Mass Range: m/z 100-800.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **Trioctyltin chloride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trioctyltin chloride | C₂₄H₅₁ClSn | CID 75757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of Trioctyltin Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346589#spectroscopic-data-for-trioctyltin-chloride-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com